ethyl 4-{[(2Z)-6-[(3-ethoxyphenyl)carbamoyl]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate
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Overview
Description
ETHYL 4-{[6-[(3-ETHOXYANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, methoxy, and thiazinan
Preparation Methods
The synthesis of ETHYL 4-{[6-[(3-ETHOXYANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves several steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger compound, often using catalysts to facilitate the process.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the intermediates, which is crucial for the formation of the desired product.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which is essential for introducing the ethoxy and methoxy groups into the compound.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 4-{[6-[(3-ETHOXYANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-{[6-[(3-ETHOXYANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[6-[(3-ETHOXYANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
ETHYL 4-{[6-[(3-ETHOXYANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE can be compared with other similar compounds, such as:
ETHYL 4-({6-[(3-ETHOXYANILINO)CARBONYL]-3-METHYL-4-OXO-1,3-THIAZINAN-2-YLIDENE}AMINO)BENZOATE: This compound has a similar structure but differs in the substitution pattern, which may affect its chemical properties and biological activities.
ETHYL 4-({6-[(3-ETHOXYANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDENE}AMINO)BENZOATE: This compound has a similar core structure but different functional groups, which may influence its reactivity and applications.
The uniqueness of ETHYL 4-{[6-[(3-ETHOXYANILINO)CARBONYL]-3-(4-METHOXYBENZYL)-4-OXO-1,3-THIAZINAN-2-YLIDEN]AMINO}BENZOATE lies in its specific combination of functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C30H31N3O6S |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
ethyl 4-[[6-[(3-ethoxyphenyl)carbamoyl]-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C30H31N3O6S/c1-4-38-25-8-6-7-23(17-25)31-28(35)26-18-27(34)33(19-20-9-15-24(37-3)16-10-20)30(40-26)32-22-13-11-21(12-14-22)29(36)39-5-2/h6-17,26H,4-5,18-19H2,1-3H3,(H,31,35) |
InChI Key |
VGMABKNPIGBMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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